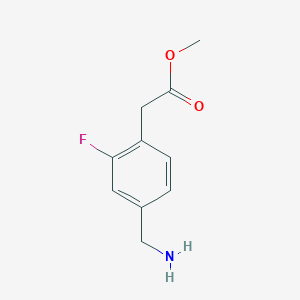![molecular formula C24H21FN4O3 B14897384 N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide](/img/structure/B14897384.png)
N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylpropan-2-yl group, and a dihydroquinoxaline carboxamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl and phenylpropan-2-yl intermediates, followed by their coupling with the dihydroquinoxaline carboxamide moiety under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be employed in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It can be utilized in the development of new materials and chemical products with specific properties.
Mécanisme D'action
The mechanism of action of (S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help optimize its efficacy and safety.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide: The enantiomer of the compound with similar structural features but different stereochemistry.
N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide: A compound with a similar structure but lacking the (S)-configuration.
Uniqueness
(S)-N-(1-((3-Fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H21FN4O3 |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
N-[(2S)-1-(3-fluoroanilino)-1-oxo-3-phenylpropan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |
InChI |
InChI=1S/C24H21FN4O3/c25-17-9-6-10-18(14-17)26-23(31)20(13-16-7-2-1-3-8-16)28-24(32)29-15-22(30)27-19-11-4-5-12-21(19)29/h1-12,14,20H,13,15H2,(H,26,31)(H,27,30)(H,28,32)/t20-/m0/s1 |
Clé InChI |
KQRDEXHYAJAMFD-FQEVSTJZSA-N |
SMILES isomérique |
C1C(=O)NC2=CC=CC=C2N1C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
SMILES canonique |
C1C(=O)NC2=CC=CC=C2N1C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


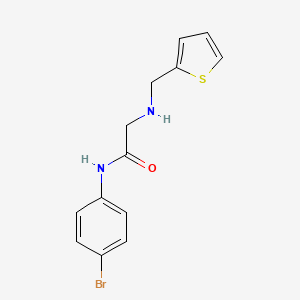
![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
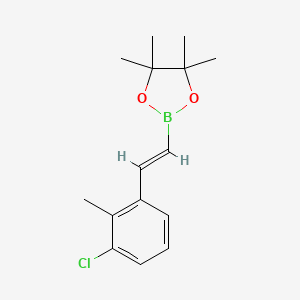
![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)
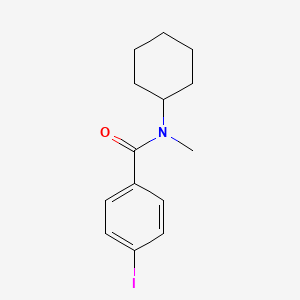
![2-Amino-N-butylbenzo[d]thiazole-6-carboxamide](/img/structure/B14897333.png)
![1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one](/img/structure/B14897334.png)
![Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate](/img/structure/B14897341.png)
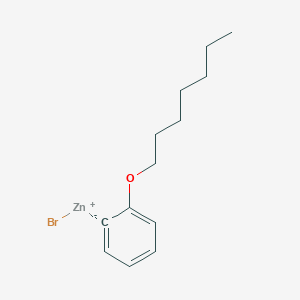
![1-[3-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14897350.png)
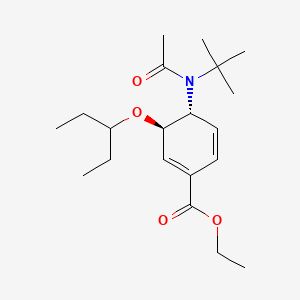
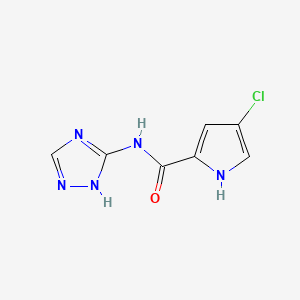
![Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14897376.png)
